5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran
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Overview
Description
5-Methyl-2-phenyl-3-tosylfuran: is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the tosyl group (a toluenesulfonyl group) in 5-Methyl-2-phenyl-3-tosylfuran makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-3-tosylfuran typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions, where benzene reacts with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be added through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Tosylation: The final step involves the introduction of the tosyl group. This can be achieved by reacting the furan derivative with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 5-Methyl-2-phenyl-3-tosylfuran follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-3-tosylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
5-Methyl-2-phenyl-3-tosylfuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-3-tosylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tosyl group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran: Lacks the methyl and tosyl groups, making it less reactive in certain chemical reactions.
5-Methylfuran: Lacks the phenyl and tosyl groups, resulting in different chemical and biological properties.
3-Tosylfuran: Lacks the methyl and phenyl groups, affecting its reactivity and applications.
Uniqueness
5-Methyl-2-phenyl-3-tosylfuran is unique due to the presence of all three functional groups (methyl, phenyl, and tosyl), which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
115563-21-8 |
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Molecular Formula |
C18H16O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-methyl-3-(4-methylphenyl)sulfonyl-2-phenylfuran |
InChI |
InChI=1S/C18H16O3S/c1-13-8-10-16(11-9-13)22(19,20)17-12-14(2)21-18(17)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
PSVJVMVWSHVEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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